ethyl 2-propylhept-6-enoate
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Overview
Description
Esters like ethyl 2-propylhept-6-enoate are commonly found in nature and are often responsible for the characteristic fragrances of fruits and flowers . This compound is of interest due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-propylhept-6-enoate can be synthesized through the esterification of 2-propylhept-6-enoic acid with ethanol in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily separated and recycled is also common to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-propylhept-6-enoate undergoes various chemical reactions, including:
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Hydrolysis: 2-propylhept-6-enoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethyl 2-propylhept-6-enoate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 2-propylhept-6-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active acid form, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-propylhept-6-enoate can be compared with other esters, such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry.
Ethyl propionate: Used in the manufacture of perfumes and as a flavoring agent.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Properties
IUPAC Name |
ethyl 2-propylhept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-7-8-10-11(9-5-2)12(13)14-6-3/h4,11H,1,5-10H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKUUHNAMXPVOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCC=C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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